bis(trifluoromethylsulfonyl)azanide;manganese(2+)
Description
Bis(trifluoromethylsulfonyl)azanide; manganese(2+), also known as manganese(II) bis(trifluoromethanesulfonyl)imide (Mn(TFSI)₂), is a coordination compound comprising a manganese(II) cation paired with two bis(trifluoromethylsulfonyl)azanide (TFSI⁻) anions. Its molecular formula is C₄F₁₂MnN₂O₈S₄, with a molecular weight of 615.23 g/mol . The TFSI⁻ anion is renowned for its high thermal stability, low viscosity, and wide electrochemical window, making it a popular choice in advanced materials science.
Properties
Molecular Formula |
C4F12MnN2O8S4 |
|---|---|
Molecular Weight |
615.2 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;manganese(2+) |
InChI |
InChI=1S/2C2F6NO4S2.Mn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChI Key |
NNWDGVNRIAAYMY-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mn+2] |
Origin of Product |
United States |
Preparation Methods
Overview
This method involves reacting manganese(II) salts, such as manganese(II) acetate or manganese(II) chloride, with bis(trifluoromethylsulfonyl)imide (also known as triflimide). The process typically occurs in polar aprotic solvents, facilitating the coordination of manganese(II) ions with the bis(trifluoromethylsulfonyl)azanide anions.
Procedure
- Dissolve manganese(II) acetate or manganese(II) chloride in a suitable solvent such as dimethyl sulfoxide (DMSO) or glymes.
- Add bis(trifluoromethylsulfonyl)imide, often in stoichiometric excess, under inert atmosphere conditions to prevent hydrolysis.
- Stir the mixture at controlled temperatures (generally between room temperature and 80°C) to promote complex formation.
- The reaction mixture is then filtered or centrifuged to remove any insoluble impurities.
- The product is precipitated by adding a nonpolar solvent such as diethyl ether or hexane, followed by washing and drying under vacuum.
- High purity of the resultant manganese complex.
- Suitable for laboratory-scale synthesis with controlled conditions.
Reaction of Manganese(II) Halides with Bis(trifluoromethylsulfonyl)imide
Overview
This approach involves the reaction of manganese(II) halides (e.g., manganese(II) chloride or bromide) with bis(trifluoromethylsulfonyl)imide, often in an aqueous or organic medium, to produce the manganese bis(trifluoromethylsulfonyl)azanide complex.
Procedure
- Dissolve manganese(II) halide in water or an organic solvent such as dichloromethane.
- Prepare bis(trifluoromethylsulfonyl)imide either via direct synthesis or purchase from specialized suppliers.
- Mix the manganese halide solution with the bis(trifluoromethylsulfonyl)imide solution under stirring.
- Adjust pH to favor complex formation, often by adding a base such as sodium hydroxide.
- Heat the mixture mildly (40–80°C) to facilitate complexation.
- Isolate the product by filtration or solvent evaporation.
- Dry under vacuum to obtain the pure manganese complex.
Note: This method benefits from the high reactivity of manganese halides with bis(trifluoromethylsulfonyl)imide, leading to efficient complex formation.
Preparation via Quaternary Ammonium Salt Intermediates
Overview
A more elaborate route involves synthesizing bis(trifluoromethylsulfonyl)imide quaternary ammonium salts first, then reacting these with alkali metal oxides (e.g., lithium or sodium hydroxide) in aqueous media to generate the manganese(II) complex.
Procedure
- Synthesize bis(trifluoromethylsulfonyl)imide quaternary ammonium salts by reacting trifluoromethanesulfonyl halides with organic amines in nonpolar inert solvents, such as dichloromethane.
- Filter and purify the quaternary ammonium salts.
- React the salts with manganese(II) oxide or hydroxide in water at 40–80°C.
- The reaction yields manganese bis(trifluoromethylsulfonyl)azanide as a precipitate.
- Filter, wash, and dry under reduced pressure.
- Facilitates high purity and yields.
- Environmentally friendly due to minimal pollution.
Industrial Synthesis via Ammonia and Fluoroform Sulfonyl Halides
Overview
Industrial-scale synthesis often employs reactions of fluoroform sulfonyl halides with ammonia and organic amines to generate bis(trifluoromethylsulfonyl)imide precursors, which are then reacted with manganese sources.
Procedure
- React trifluoromethanesulfonyl chloride or fluoride with liquid ammonia at low temperatures to form bis(trifluoromethylsulfonyl)imide.
- Isolate the bis(trifluoromethylsulfonyl)imide salt.
- React this salt with manganese(II) salts in suitable solvents, such as DMSO or glymes, under inert atmosphere.
- Isolate the manganese complex via filtration and vacuum drying.
- Suitable for large-scale production.
- High purity and yield (>90%).
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Bis(trifluoromethylsulfonyl)azanide;manganese(2+) undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, particularly in the oxidation of hydrocarbons.
Reduction: The compound can also participate in reduction reactions, often serving as a catalyst.
Substitution: It can undergo substitution reactions where one of the trifluoromethylsulfonyl groups is replaced by another functional group
Common Reagents and Conditions
Common reagents used in reactions involving bis(trifluoromethylsulfonyl)azanide;manganese(2+) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides or alcohols, while reduction reactions can produce alkanes or alkenes .
Scientific Research Applications
Manganese(II) Bis(trifluoromethanesulfonyl)imide, also known as Mn(TFSI)₂, is an organometallic compound with diverse applications in chemistry, biology, and materials science. Its unique properties, stemming from the combination of manganese and bis(trifluoromethanesulfonyl)imide groups, make it valuable in both research and industrial settings.
Scientific Research Applications
Catalysis: Mn(TFSI)₂ is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds . It has been used as a catalyst for organic synthesis reactions, such as the synthesis of alkynes and alkenes . The mechanism of action involves its ability to act as a Lewis acid, facilitating chemical reactions by accepting electron pairs from other molecules. The manganese center can coordinate to substrates, facilitating bond formation or cleavage.
Study of Enzymes: It is used in the study of manganese-dependent enzymes and their mechanisms of action in biology.
Production of Advanced Materials: It is used in the production of advanced materials, such as high-performance batteries and electronic devices in industry. It has also been used in the synthesis of metal-organic frameworks, as well as in the synthesis of nanoparticles . Additionally, it has been used in materials science research, such as the development of nanomaterials and the synthesis of new materials with interesting properties .
Perovskite Solar Cells: One notable chemical reaction involving Mn(TFSI)₂ is its use as a dopant in hole transport layers (HTLs) for perovskite solar cells.
Mn(TFSI)₂ is a manganese complex that has garnered attention due to its potential biological activity.
Antioxidant Properties: The antioxidant activity of Mn(TFSI)₂ can be assessed through its ability to scavenge free radicals and reduce oxidative stress in biological systems.
Antioxidant Efficacy Case Study: In a study examining the antioxidant properties of manganese complexes, it was found that Mn(TFSI)₂ exhibited significant radical scavenging activity. The ability to scavenge 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals was measured, revealing that Mn(TFSI)₂ had a high percentage of inhibition comparable to known antioxidants.
| Compound | ABTS Scavenging Activity (%) |
|---|---|
| Manganese(II) TFSI₂ | 92.56 ± 0.74 |
| Trolox | 91.8 ± 0.17 |
These results indicate that Mn(TFSI)₂ has strong potential as an antioxidant agent, which could be beneficial in preventing oxidative damage in cells.
Manganese Exposure: The results show Mn enhanced sensorimotor function, increased autofluorescence in the substantia nigra, and increased insoluble alpha-synuclein in the ventral midbrain in older ATP13A2-deficient mice . In addition, the Mn regimen used increased Mn concentration in the brain and levels were higher in Mn-treated mutants than controls . These results indicate loss of ATP13A2 function leads to increased sensitivity to Mn in vivo .
Chemical Reactions
Types of Reactions: Manganese(II) Bis(trifluoromethanesulfonyl)imide undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: It can be oxidized to higher oxidation states of manganese. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It can be reduced to lower oxidation states of manganese. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Mechanism of Action
The mechanism by which bis(trifluoromethylsulfonyl)azanide;manganese(2+) exerts its effects involves its ability to act as a catalyst in various chemical reactions. The manganese(2+) ion plays a crucial role in facilitating electron transfer processes, which are essential for oxidation and reduction reactions. The trifluoromethylsulfonyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects .
Comparison with Similar Compounds
Key Properties of Mn(TFSI)₂:
- Structure : The TFSI⁻ anion features two trifluoromethylsulfonyl groups attached to a central nitrogen atom, creating a delocalized charge that enhances ionic mobility .
- Applications : Used in electrolytes for rechargeable batteries, catalytic systems, and as a dopant in polymeric ionic liquids (PILs) for thin-film transistors (TFTs) .
- Synthesis : Typically prepared via ion-exchange reactions, where manganese salts react with alkali metal TFSI derivatives (e.g., LiTFSI) .
Comparison with Similar Metal Bis(trifluoromethylsulfonyl)azanide Salts
The TFSI⁻ anion forms salts with various metals, each exhibiting distinct physicochemical properties. Below is a detailed comparison:
Lithium Bis(trifluoromethylsulfonyl)azanide (LiTFSI)
Potassium Bis(trifluoromethylsulfonyl)azanide (KTFSI)
Magnesium Bis(trifluoromethylsulfonyl)azanide (Mg(TFSI)₂)
- Formula : C₄F₁₂MgN₂O₈S₄; MW : 600.35 g/mol .
- Key Features: High Thermal Stability: Decomposes above 300°C, beneficial for high-temperature applications . Compatibility with Mg Anodes: Critical for rechargeable magnesium batteries .
- Applications : Electrolytes in Mg-ion batteries and organic synthesis catalysts .
Calcium Bis(trifluoromethylsulfonyl)azanide (Ca(TFSI)₂)
Copper Bis(trifluoromethylsulfonyl)azanide (CuTFSI)
Zinc Bis(trifluoromethylsulfonyl)azanide (Zn(TFSI)₂)
- Formula : C₄F₁₂N₂O₈S₄Zn; MW : 625.68 g/mol .
- Key Features :
- Applications : Zinc-ion batteries and corrosion inhibitors .
Comparative Analysis Table
Research Findings and Trends
- Mn(TFSI)₂ in PILs : In poly(METATFSI-MMA) copolymers, Mn(TFSI)₂ enables ambipolar TFT operation by tuning electric double-layer (EDL) capacitance at varying ionic concentrations .
- LiTFSI Dominance : Despite higher cost, LiTFSI remains the gold standard for high-energy-density batteries due to unmatched conductivity .
- Emerging Alternatives : Mg(TFSI)₂ and Ca(TFSI)₂ are gaining traction for sustainable, high-safety energy storage, though challenges in ionic mobility persist .
Biological Activity
Bis(trifluoromethylsulfonyl)azanide; manganese(II), commonly referred to as manganese(II) bis(trifluoromethylsulfonyl)imide, is a compound that has garnered interest in various fields, particularly in biological and medicinal chemistry. Its unique structure, characterized by the presence of trifluoromethylsulfonyl groups and manganese ions, suggests potential applications in catalysis and as a therapeutic agent.
- Molecular Formula : C4F12MnN2O8S4
- Molecular Weight : 615.21 g/mol
- CAS Number : 207861-55-0
- IUPAC Name : bis(trifluoromethylsulfonyl)azanide; manganese(2+)
| Property | Value |
|---|---|
| Color | White-Yellow |
| Physical Form | Crystalline Powder |
| Purity | ≥98.0% |
The biological activity of manganese(II) bis(trifluoromethylsulfonyl)imide can be attributed to its ability to interact with biological molecules and influence various biochemical pathways. Manganese ions are known to play critical roles in enzymatic reactions, particularly as cofactors in antioxidant enzymes such as superoxide dismutase (SOD). The trifluoromethylsulfonyl groups may enhance the compound's stability and solubility, facilitating its interaction with cellular components.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of manganese complexes, including manganese(II) bis(trifluoromethylsulfonyl)imide. Research indicates that manganese complexes exhibit significant activity against multidrug-resistant bacteria. For instance, a study demonstrated that manganese complexes could effectively inhibit the growth of Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MIC) were found to be in the mid-micromolar range, suggesting a promising therapeutic potential.
Cytotoxicity and Safety Profile
The cytotoxic effects of manganese(II) bis(trifluoromethylsulfonyl)imide were assessed using various cell lines. In vitro studies indicated that while the compound exhibits antimicrobial activity, it also has a favorable safety profile with low toxicity towards human cells at therapeutic concentrations. This dual action makes it a candidate for further development in antimicrobial therapies .
Case Studies
- In Vivo Efficacy : A study utilizing the Galleria mellonella model demonstrated that manganese complexes could effectively clear bacterial infections without significant host toxicity. This model is often used to evaluate the efficacy of antimicrobial agents due to its relevance in human disease .
- Mechanistic Insights : Research into the transport mechanisms of bis(trifluoromethylsulfonyl) compounds suggests that these anions facilitate enhanced ion transference numbers in mixed alkali metal-organic ionic molten salts, potentially leading to improved bioavailability and efficacy .
Q & A
Q. What are the established synthetic routes for preparing manganese(II) bis(trifluoromethylsulfonyl)azanide, and how can purity be optimized?
The compound is typically synthesized via metathesis reactions. For example, manganese(II) salts (e.g., MnCl₂) can react with lithium bis(trifluoromethylsulfonyl)azanide (LiTFSI) in a polar aprotic solvent like acetonitrile. The reaction proceeds as:
Purification involves filtration to remove LiCl, followed by solvent evaporation and recrystallization. Purity (>97%) is confirmed via chelometric titration . Hygroscopicity necessitates storage under inert gas (e.g., argon) to prevent moisture absorption .
Q. What analytical techniques are critical for characterizing manganese(II) bis(trifluoromethylsulfonyl)azanide?
- Elemental Analysis : Confirms stoichiometry of Mn, S, N, and F.
- FTIR Spectroscopy : Identifies characteristic TFSI⁻ anion peaks (e.g., S=O stretching at \sim1350 cm⁻¹, CF₃ vibrations at \sim1200 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolves crystal structure, though paramagnetic Mn²⁺ may complicate NMR analysis.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >300°C for analogous TFSI salts) .
Q. How are key physicochemical properties (e.g., solubility, hygroscopicity) determined experimentally?
- Solubility : Tested in solvents (e.g., water, acetonitrile) via gravimetric methods. The compound is hygroscopic, requiring glove-box handling for accurate measurements .
- Conductivity : Electrochemical impedance spectroscopy evaluates ionic conductivity in solution or molten states .
Advanced Research Questions
Q. How does the manganese(II) cation influence electrochemical stability in ionic liquid systems?
Mn(TFSI)₂’s electrochemical window is narrower compared to LiTFSI due to Mn²⁺’s lower reduction potential. Cyclic voltammetry in acetonitrile reveals Mn²⁺/Mn⁰ reduction at \sim-1.5 V vs. Ag/AgCl. Stability at high voltages (>4 V) is limited, making it less suitable for high-voltage battery electrolytes than LiTFSI . Comparative studies with Zn(TFSI)₂ or Mg(TFSI)₂ highlight cation size/charge effects on ion mobility .
Q. How can researchers resolve contradictions in reported thermal stability data for TFSI-based salts?
Discrepancies often arise from moisture exposure or impurities. Methodological solutions include:
Q. What role does Mn(TFSI)₂ play in catalytic or coordination chemistry?
Mn²⁺’s Lewis acidity enables catalytic activity in oxidation reactions. For example, in epoxidation of alkenes, Mn(TFSI)₂ may act as a co-catalyst with peroxides. Coordination studies with ligands (e.g., bipyridine) can modulate redox behavior, analyzed via UV-Vis and EPR spectroscopy .
Methodological Considerations
- Handling : Use inert-atmosphere techniques (glove box, Schlenk line) due to hygroscopicity .
- Electrode Preparation : For electrochemical studies, mix Mn(TFSI)₂ with carbon additives (e.g., acetylene black) and binders (e.g., PVDF) at optimized ratios .
- Data Validation : Cross-reference with LiTFSI or EMIM-TFSI systems to contextualize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
